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Acetamide, 2-chloro-N-cyano-

Cat. No.: B13987348
M. Wt: 118.52 g/mol
InChI Key: TWFQQPGUKKGVRY-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetamides and Cyano-containing Amides

Acetamide (B32628), 2-chloro-N-cyano- is a member of two significant families of organic compounds: halogenated acetamides and cyano-containing amides.

Halogenated Acetamides: This class of compounds is characterized by the presence of a halogen atom on the acetyl group of an acetamide. The α-chloroamides, such as chloroacetamide, are particularly noteworthy. nih.gov The chlorine atom in these molecules is a good leaving group, making them valuable precursors in various synthetic reactions. nih.govresearchgate.net They are known to react with a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net This reactivity has been harnessed in the synthesis of a wide array of compounds, including herbicides and pharmaceuticals. cambridge.org For instance, chloroacetamide itself is used in the production of herbicides. The presence of the chloro group in Acetamide, 2-chloro-N-cyano- suggests a similar potential for nucleophilic substitution reactions.

Cyano-containing Amides: The presence of a cyano group (C≡N) introduces another layer of chemical reactivity. Nitriles, the class of compounds containing a cyano group, are known for their versatility in organic synthesis. ebsco.comnumberanalytics.com The carbon-nitrogen triple bond is a reactive site that can participate in various chemical transformations. ebsco.com When attached to an amide nitrogen, as in N-cyanoamides, the cyano group's electron-withdrawing nature influences the properties of the amide. nih.govresearchgate.net N-cyanoamides are considered valuable building blocks for constructing nitrogen-rich molecules like amidines and guanidines. researchgate.net The cyanamide (B42294) moiety itself exhibits a unique duality, with a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov

The combination of both a halogenated acetyl group and an N-cyano group in a single molecule, as seen in Acetamide, 2-chloro-N-cyano-, creates a bifunctional compound with the potential for diverse and complex chemical behavior.

Historical Perspectives on Related Chemical Scaffolds in Organic Synthesis

The development of synthetic methodologies for both chloroacetamides and cyanoacetamides has a rich history in organic chemistry.

The synthesis of chloroacetamide has been documented through various methods, including the ammonolysis of chloroacetic acid esters and the reaction of chloroacetyl chloride with ammonia (B1221849). orgsyn.orggoogle.com Early methods often faced challenges with side reactions due to the reactivity of the chlorine atom. google.com Over time, more refined procedures were developed to improve yields and purity. orgsyn.orggoogle.com The utility of chloroacetamides as synthetic intermediates has been recognized for decades, particularly in the agrochemical industry. cambridge.org

Similarly, 2-cyanoacetamide (B1669375) is a well-established organic compound with a history of use in synthesis. wikipedia.org It can be prepared from chloroacetic acid through a series of reactions. wikipedia.org Cyanoacetamide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities. sapub.org For example, it is used in spectrofluorimetric methods to determine the activity of certain antihistamine drugs. wikipedia.org

The historical development of synthetic routes to these related scaffolds provides a foundation for understanding the potential synthetic pathways to and the reactivity of Acetamide, 2-chloro-N-cyano-.

Fundamental Structural Features and Their Implications for Reactivity

The reactivity of Acetamide, 2-chloro-N-cyano- is dictated by its key structural features: the α-chloroamide group and the N-cyano group.

The α-Chloroamide Moiety: The chlorine atom attached to the carbon adjacent to the carbonyl group is susceptible to nucleophilic attack. This makes the molecule a potential alkylating agent, capable of reacting with various nucleophiles to form new chemical bonds. The reactivity of this group is a cornerstone of the synthetic utility of α-haloamides. nih.gov

The N-Cyano Group: The cyano group (nitrile) attached to the amide nitrogen is a strong electron-withdrawing group. This has several implications:

  • It increases the acidity of the amide N-H proton (if present in related structures) and influences the rotational barrier around the C-N bond.
  • The nitrile carbon is electrophilic and can be attacked by nucleophiles. wikipedia.org
  • The nitrogen atom of the cyano group can also exhibit nucleophilic character in certain reactions. nih.gov
  • Derivatives of cyanamide are known to be versatile synthetic building blocks for creating heterocyclic compounds. wikipedia.org
  • The interplay between the electrophilic center at the α-carbon and the reactive N-cyano group suggests that Acetamide, 2-chloro-N-cyano- could participate in a variety of reactions, including nucleophilic substitutions, additions, and cyclizations.

    Current Research Trajectories and Academic Interest in Acetamide, 2-chloro-N-cyano- Analogues

    While specific research on Acetamide, 2-chloro-N-cyano- itself is not widely documented, there is significant academic interest in its analogues, which share either the chloroacetamide or the N-cyanoamide functionality.

    Research on chloroacetamide derivatives continues to be active. For example, N-aryl-2-chloroacetamides are used as versatile precursors for synthesizing various heterocyclic compounds. researchgate.net The development of new catalytic methods for the asymmetric synthesis of α-chloroamides is also an area of current interest, as these chiral building blocks are valuable in medicinal chemistry. nih.gov Furthermore, the herbicidal properties of chloroacetamides remain a subject of study and development. cambridge.org

    There is also growing interest in the chemistry and biological applications of N-cyanoamide analogues . Recent studies have explored the use of N-cyanoamides in the synthesis of novel, biologically active molecules. For instance, N-cyano-substituted compounds have been investigated as energetic materials and in the development of fluorescent dyes. goettingen-research-online.deresearchgate.net The cyanamide moiety is also present in some biologically active molecules, highlighting its potential in medicinal chemistry. researchgate.netnih.govrsc.org The synthesis of complex molecules using cyanamide derivatives as key building blocks is an ongoing area of research. nih.govumich.edu

    The combined knowledge from these related fields suggests that Acetamide, 2-chloro-N-cyano- and its analogues are promising candidates for further investigation, with potential applications in materials science, medicinal chemistry, and organic synthesis.

    Data Tables

    Table 1: Chemical Identifiers for Acetamide, 2-chloro-N-cyano- and Related Compounds

    Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
    Acetamide, 2-chloro-N-cyano- C3H3ClN2O 118.52 Not available
    2-Chloro-N-(cyanomethyl)acetamide C4H5ClN2O 132.55 20301-57-9 evitachem.com
    2-Chloro-N-(2-cyanoethyl)acetamide C5H7ClN2O 146.58 5839-11-2 ontosight.ai
    Chloroacetamide C2H4ClNO 93.51 79-07-2
    2-Cyanoacetamide C3H4N2O 84.08 107-91-5 wikipedia.orgchemeo.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C3H3ClN2O B13987348 Acetamide, 2-chloro-N-cyano-

    3D Structure

    Interactive Chemical Structure Model





    Properties

    Molecular Formula

    C3H3ClN2O

    Molecular Weight

    118.52 g/mol

    IUPAC Name

    2-chloro-N-cyanoacetamide

    InChI

    InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7)

    InChI Key

    TWFQQPGUKKGVRY-UHFFFAOYSA-N

    Canonical SMILES

    C(C(=O)NC#N)Cl

    Origin of Product

    United States

    Synthetic Methodologies for Acetamide, 2 Chloro N Cyano and Its Structural Congeners

    Classical Approaches for Chloroacetamide Synthesis

    The traditional methods for synthesizing chloroacetamides predominantly involve the reaction of chloroacetyl chloride with various amine precursors. This approach has been extensively studied and optimized over the years.

    Reaction Pathways Involving Chloroacetyl Chloride and Amine Precursors

    The most common and direct route to N-substituted chloroacetamides is the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This nucleophilic acyl substitution reaction is a fundamental transformation in organic chemistry. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the amide bond.

    For the specific synthesis of Acetamide (B32628), 2-chloro-N-cyano-, the precursor would be cyanamide (B42294). The reaction involves the nucleophilic attack of the nitrogen atom of cyanamide on the carbonyl carbon of chloroacetyl chloride. researchgate.net This reaction can be influenced by various factors that dictate its efficiency and yield.

    A variety of amines, including aliphatic and aromatic ones, have been successfully used in this reaction to produce a wide array of chloroacetamide derivatives. ijpsr.info For instance, substituted anilines react with chloroacetyl chloride to form N-aryl-2-chloroacetamides. researchgate.net

    Role of Stoichiometry and Solvent Systems in Reaction Outcomes

    The stoichiometry of the reactants and the choice of solvent play a critical role in the outcome of chloroacetamide synthesis. An excess of the amine can be used to act as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net Alternatively, an external base like triethylamine (B128534) or pyridine (B92270) is often added. researchgate.net

    The selection of the solvent system is crucial for maximizing yield and purity. Polar aprotic solvents such as dichloromethane (B109758) and dimethylformamide (DMF) are commonly employed. In a study on the synthesis of N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide, dichloromethane was found to provide a superior yield (72%) compared to DMF (58%) due to better solubility of the intermediate. Other solvents like glacial acetic acid, acetone (B3395972), and benzene (B151609) have also been utilized depending on the specific reactants and conditions. researchgate.net The use of water as a solvent is also being explored as a greener alternative. tandfonline.com

    Table 1: Effect of Solvent on the Yield of N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide

    SolventYield (%)
    Dichloromethane72
    Dimethylformamide (DMF)58

    Impact of Acid/Base Catalysis on Synthetic Efficiency

    Acid and base catalysis significantly influences the efficiency of chloroacetamide synthesis. The reaction between an amine and chloroacetyl chloride generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Therefore, the presence of a base is essential to neutralize the acid. researchgate.net Common bases used include triethylamine, potassium carbonate, sodium acetate, and pyridine. researchgate.net

    In some cases, the reaction can be performed in an aqueous basic solution. For example, the synthesis of certain chloroacetamides has been achieved by reacting the amine with chloroacetyl chloride in water with an inorganic base like sodium carbonate or sodium hydroxide (B78521). google.com

    Conversely, acid-catalyzed hydrolysis of chloroacetamides can occur, leading to the cleavage of the amide bond. nih.govacs.org This highlights the importance of controlling the pH of the reaction medium to favor amide formation over hydrolysis. The stability of chloroacetamide herbicides, for instance, is greater at neutral pH, while acidic or basic conditions promote their degradation. researchgate.net

    Contemporary and Environmentally Conscious Synthetic Strategies

    In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods for chloroacetamides. This includes the application of green chemistry principles and the use of modern technologies like microwave irradiation and flow chemistry.

    Exploration of Green Chemistry Principles in Synthesis

    A key focus of green chemistry in this context is the use of water as a solvent, which is considered the most preferred green solvent. tandfonline.com Researchers have successfully developed a rapid N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer, achieving high yields within a short reaction time. tandfonline.comresearchgate.net This method avoids the use of hazardous organic solvents and simplifies product isolation, often requiring only simple filtration. tandfonline.comtandfonline.com

    Another green approach involves metal-free reaction conditions, which eliminates the environmental and economic issues associated with metal catalysts. tandfonline.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also contributes to a greener process by reducing waste and energy consumption. figshare.com

    Microwave-Assisted and Flow Chemistry Protocols

    Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of chloroacetamide derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comjocpr.com For example, the synthesis of certain acetamide derivatives was achieved in 5-10 minutes under microwave irradiation, with good yields. mdpi.com

    Flow chemistry offers another advanced approach for the synthesis of chloroacetamides. Continuous flow systems provide precise control over reaction parameters such as temperature and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. nih.govsmolecule.com A telescoped flow system for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide has been reported to achieve 92% purity at a high throughput. smolecule.com This technology is particularly advantageous for industrial-scale production.

    Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acetamide Derivatives

    MethodReaction TimeYieldReference
    Conventional HeatingSeveral hoursModerate mdpi.com
    Microwave Irradiation5-10 minutesGood mdpi.com

    Design of Sustainable Catalytic Systems for Production

    The development of sustainable catalytic systems is a cornerstone of modern chemical synthesis, aiming to reduce environmental impact and improve economic viability. For the production of N-cyanoacetamides and their derivatives, research has shifted towards green catalysts that are efficient, reusable, and derived from renewable sources.

    One promising approach involves the use of amorphous carbon-supported sulfonic acid catalysts. smolecule.com These heterogeneous catalysts can be prepared by the partial carbonization and subsequent sulfonation of renewable resources like rice husk, offering an environmentally friendly alternative to traditional acid catalysts. smolecule.com The catalytic activity stems from the Brønsted acid mechanism, where sulfonic acid groups on the carbon surface activate the carbonyl function of precursor molecules, facilitating nucleophilic attack and promoting the formation of the desired acetamide products. smolecule.com A key advantage of these solid acid catalysts is their ease of recovery and reusability, with studies showing negligible loss of activity over multiple reaction cycles. smolecule.com

    Metal nanoparticles (MNPs) also represent a significant advancement in sustainable catalysis for C-N bond formation. mdpi.com The design of nanocatalysts can enhance the performance of otherwise less reactive and earth-abundant non-noble metals. mdpi.com For instance, cobalt nanoparticles embedded in a nitrogen-doped carbon matrix (Co@C-N) have been effectively used in the C-H amidation of aromatic aldehydes. mdpi.com Similarly, copper oxide (CuO) nanoparticles have proven to be an effective catalytic system for the synthesis of N-aryl-γ-amino-γ-lactams from 2-pyrrolidinone (B116388) and various amines. mdpi.com The use of manganese (Mn) catalysts is also gaining traction due to the element's natural abundance, low toxicity, and cost-effectiveness, making it an ideal candidate for sustainable catalytic systems. nih.gov These manganese-catalyzed reactions, sometimes combined with electrophotocatalysis, offer selective and sustainable routes for C-H functionalization, a key step in the synthesis of complex molecules. nih.gov

    Furthermore, bio-based feedstock utilization is being explored as a sustainable pathway. Research into the hydrothermal conversion of microalgae biomass into acetamide derivatives presents a potential carbon-neutral synthesis method that leverages renewable biological resources. smolecule.com

    Catalyst TypeExampleKey AdvantagesRelevant Reactions
    Heterogeneous Acid Catalyst Amorphous carbon-supported sulfonic acidRenewable source, easy recovery, reusableCyanoacetamide synthesis
    Metal Nanoparticles (MNPs) Co@C-N, CuO NPs, Pd-BNPEnhanced activity, use of abundant metalsC-H amidation, C-H amination, indole (B1671886) synthesis
    Sustainable Metal Catalyst Manganese (Mn) complexesAbundant, low toxicity, cost-effectiveLate-stage C-H functionalization, azidation

    Optimization of Reaction Conditions and Isolation Procedures

    Optimizing reaction conditions and developing efficient isolation procedures are critical for maximizing product yield and purity. This involves a multi-faceted approach, including kinetic analysis, advanced purification techniques, and controlled crystallization.

    Kinetic Studies for Reaction Rate Enhancement

    Kinetic studies are fundamental to understanding reaction mechanisms and enhancing reaction rates. For the synthesis of cyanoacetamide derivatives, such as the lipase-catalyzed formation of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone (B45752) and cyanoacetamide, kinetic analysis has been instrumental. scielo.br In one study, a response surface methodology (RSM) was used to optimize experimental conditions, identifying temperature and the molar ratio of reactants as significant factors influencing the reaction yield. scielo.br The maximum yield was achieved at 44 °C with a 36-fold molar excess of cyanoacetamide. scielo.br

    The kinetic investigation of this enzymatic synthesis revealed that the reaction follows a ping-pong bi-ter mechanism with substrate inhibition by cyanoacetamide. scielo.br This model indicates that the binding of the first substrate to the enzyme is followed by the release of the first product before the second substrate binds. scielo.br Understanding such mechanisms allows for the precise control of reactant concentrations and other parameters to maximize the rate of product formation while minimizing inhibition effects. scielo.br

    Chromatographic Techniques for Purification and Yield Maximization

    Chromatographic techniques are indispensable for the purification of synthetic products, ensuring the removal of unreacted starting materials, byproducts, and catalysts. For N-cyanoacetamide derivatives, several chromatographic methods are employed.

    Silica (B1680970) gel column chromatography is a common and effective method for purification. For instance, in the synthesis of N-(2-chlorophenyl)-2-cyanoacetamide, the crude product is typically purified using silica gel chromatography to achieve yields ranging from 60-80%. Similarly, thin-layer chromatography (TLC) is used to monitor the progress of reactions, such as in the synthesis of unsaturated cyanoacetamide derivatives. nih.gov

    Ion-exchange chromatography is another powerful technique for separating compounds based on their net charge. bio-rad.com This method utilizes a stationary phase with covalently bound charged functional groups. bio-rad.com For amphoteric compounds, the pH of the mobile phase is adjusted to be above or below the isoelectric point (pI) of the target molecule, causing it to carry a net negative or positive charge, respectively, and bind to the corresponding anion or cation exchanger. bio-rad.com Elution is then typically achieved by changing the pH or increasing the salt concentration of the mobile phase. bio-rad.com The use of monolith stationary phases in chromatography is particularly suitable for fragile biomolecules and can be adapted for complex organic molecules, offering high porosity and binding capacity. unizg.hr

    Crystallization Methodologies for High Purity Isolation

    Crystallization is a crucial final step for obtaining high-purity solid products. For cyanoacetamide and its derivatives, various crystallization methods have been developed to yield pure crystalline solids.

    A standard procedure for purifying cyanoacetamide involves crystallization from hot alcohol. orgsyn.org In this method, the crude, slightly yellowish product is dissolved in hot 95% ethanol (B145695) and then cooled, causing the pure, snow-white amide to precipitate with minimal loss. orgsyn.org The use of decolorizing charcoal can be employed to remove colored impurities during this process. orgsyn.org The choice of solvent is critical; while ice water can be used for washing, cold alcohol is often preferred due to the lower solubility of the product. orgsyn.org

    In the synthesis of structural analogs, such as 2-chloro-N-(1-cyanocyclohexyl)acetamide, the final product is isolated as fluffy white crystals after purification. Similarly, N-(pyrazol-5-yl)cyanoacetamide can be purified by crystallization from ethanol to yield yellow crystals. arkat-usa.org Co-crystallization is another advanced technique, as demonstrated by the formation of a co-crystal between 2-cyano-2-isonitrosoacetamide and 3,4-dimethylpyrazole, which are linked by a network of hydrogen bonds and π–π stacking interactions. iucr.org This method can enhance properties like stability and solubility. iucr.org

    Synthetic Pathways for N-Cyanoacetamides and Their Derivatives

    N-Cyanoacetamides are versatile building blocks in organic synthesis, primarily due to their polyfunctional nature, possessing both electrophilic and nucleophilic sites. sapub.org This allows them to be used as precursors for a wide array of heterocyclic compounds. sapub.orgresearchgate.net

    The most common and economical method for synthesizing N-substituted cyanoacetamides involves the reaction of amines with derivatives of cyanoacetic acid. sapub.org A widely used approach is the condensation of various primary or secondary amines with ethyl cyanoacetate. researchgate.netzenodo.orgsciforum.net This reaction is often carried out under reflux in a suitable solvent like ethanol. sciforum.netresearchgate.net

    Another prevalent pathway is the direct reaction of amines with cyanoacetic acid itself. researchgate.net Alternatively, cyanoacetyl chloride, formed by treating cyanoacetic acid with a reagent like thionyl chloride, can be reacted with an amine in the presence of a base to neutralize the generated HCl. This acid chloride amidation method is well-established and generally provides high yields.

    More specialized cyanoacetylating agents can also be employed. For example, N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been used for the synthesis of cyanoacetamide derivatives of benzoic acid and benzophenone. acs.org The advancement of synthetic methodologies has also incorporated green chemistry principles, such as the use of microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgunifap.br For instance, Knoevenagel condensation reactions to form arylidene cyanoacetamide derivatives have been efficiently carried out using trimethylamine (B31210) as a base catalyst. zenodo.org

    These synthetic routes provide access to a diverse library of N-cyanoacetamide derivatives, which are key intermediates in the synthesis of various pharmacologically active heterocyclic systems, including pyrroles, pyrazoles, thiazoles, and pyridines. sapub.orgresearchgate.net

    Synthetic PathwayKey ReagentsTypical ConditionsAdvantages
    Amine Condensation Amine, Ethyl CyanoacetateReflux in ethanolEconomical, widely applicable
    Acid Chloride Amidation Amine, Cyanoacetyl Chloride, Base0°C to room temperatureHigh yield, well-established
    Direct Amidation Amine, Cyanoacetic AcidVariesDirect route
    Knoevenagel Condensation Aldehyde, Cyanoacetamide, Base CatalystMild conditions, microwave irradiationEfficient C-C bond formation
    Specialized Reagents Amine, N-Cyanoacetylating AgentConventional heating or ultrasonicationAccess to specific derivatives

    Chemical Reactivity and Mechanistic Studies of Acetamide, 2 Chloro N Cyano

    Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

    The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this center highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent amide and cyano groups further activates the C-Cl bond towards substitution.

    It is anticipated that "Acetamide, 2-chloro-N-cyano-" would readily react with a variety of nucleophiles.

    Nitrogen Nucleophiles: Ammonia (B1221849), primary, and secondary amines are expected to displace the chloride ion to form the corresponding α-amino-N-cyanoacetamides. For instance, reaction with ammonia would yield "Acetamide, 2-amino-N-cyano-". Such reactions are fundamental in the synthesis of α-amino acid derivatives and other nitrogen-containing compounds.

    Oxygen Nucleophiles: Alkoxides and hydroxides would act as potent nucleophiles. Reaction with sodium methoxide (B1231860) in methanol (B129727) would likely produce "Acetamide, 2-methoxy-N-cyano-". Hydrolysis under aqueous base would lead to the formation of "Acetamide, 2-hydroxy-N-cyano-". Carboxylate salts could also be employed to synthesize α-acyloxy derivatives.

    Sulfur Nucleophiles: Thiolates and thiourea (B124793) are excellent nucleophiles for attacking α-halocarbonyl compounds. The reaction with sodium thiophenoxide, for example, would result in the formation of "Acetamide, 2-(phenylthio)-N-cyano-". These sulfur-containing products are valuable intermediates in organic synthesis.

    A representative table of expected products from these nucleophilic substitution reactions is provided below.

    NucleophileReagent ExampleExpected Product
    AmmoniaNH₃Acetamide (B32628), 2-amino-N-cyano-
    Primary AmineR-NH₂Acetamide, 2-(alkylamino)-N-cyano-
    AlkoxideNaOCH₃Acetamide, 2-methoxy-N-cyano-
    ThiolateNaSPhAcetamide, 2-(phenylthio)-N-cyano-
    Thiourea(NH₂)₂CSS-(2-(N-cyanoacetamido)methyl)isothiouronium salt

    While specific kinetic and thermodynamic data for "Acetamide, 2-chloro-N-cyano-" are not available, the nucleophilic substitution reactions at the α-carbon are expected to proceed via an SN2 mechanism. This is typical for primary alkyl halides, especially when activated by adjacent electron-withdrawing groups.

    The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. The rate law is anticipated to be: Rate = k[CH₂ClC(O)NHCN][Nucleophile]. The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles would lead to faster reaction rates. Polar aprotic solvents, such as acetone (B3395972) or DMF, are expected to be ideal for these reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

    Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product where a stronger bond to the nucleophile replaces the relatively weak C-Cl bond.

    In cases where a chiral center is generated during the substitution, or if a chiral nucleophile is used, the reaction is expected to proceed with inversion of configuration at the α-carbon, a hallmark of the SN2 mechanism.

    Regarding regioselectivity, the α-carbon is the primary electrophilic site for nucleophilic attack due to the C-Cl bond. However, the carbonyl carbon is also an electrophilic center. While attack at the carbonyl carbon is possible, especially with strong, hard nucleophiles, the subsequent tetrahedral intermediate would be less stable and likely to revert to the starting materials or undergo further reactions that are less favorable than the direct displacement of the chloride ion. Therefore, substitution at the α-carbon is the overwhelmingly favored pathway.

    Transformations Involving the Cyano Moiety

    The cyano group in "Acetamide, 2-chloro-N-cyano-" is a versatile functional group that can participate in a variety of chemical transformations, leading to the synthesis of diverse heterocyclic systems and other functionalized molecules. The reactivity of the cyano group in cyanoacetamides is well-documented. researchgate.nettubitak.gov.tr

    The cyanoacetamide moiety is a well-known precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.nettubitak.gov.trnih.gov The active methylene (B1212753) group adjacent to the cyano and carbonyl groups can be readily deprotonated to form a nucleophilic carbanion, which can then participate in various condensation and cyclization reactions.

    For example, reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of substituted pyridones. The reaction of cyanoacetamides with aldehydes and ketones, known as the Knoevenagel condensation, yields α,β-unsaturated cyanoacrylamides, which are themselves versatile intermediates for further cyclizations. tubitak.gov.tr

    The cyano group itself can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazoles, and reactions with dienophiles in Diels-Alder type reactions are also conceivable under appropriate conditions.

    The cyano group can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis would likely proceed through a protonated nitrile intermediate, which is then attacked by water to ultimately form a carboxylic acid, yielding "2-chloro-N-(carboxamido)acetamide". Base-catalyzed hydrolysis would involve the direct attack of hydroxide (B78521) on the nitrile carbon, leading to the formation of a carboxylate salt after workup.

    The cyano group can also be reduced. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride would convert the cyano group into a primary amine, affording "Acetamide, 2-chloro-N-(aminomethyl)-".

    Reductive and Oxidative Conversions of the Nitrile Group

    The nitrile (-C≡N) group in Acetamide, 2-chloro-N-cyano- is susceptible to both reduction and oxidation, characteristic of nitriles in organic chemistry. numberanalytics.com

    Reductive Conversions: The cyano group can undergo reduction to form primary amines or aldehydes, depending on the reagents and reaction conditions. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the corresponding amine. The reduction of nitriles is a fundamental transformation in organic synthesis. wikipedia.org In the context of N-acylcyanamides, radical-based methods have also been explored. For instance, radical reactions involving N-acylcyanamides can lead to complex heterocyclic structures, where the nitrile group participates in cyclization events. acs.orgresearchgate.net

    Oxidative Conversions: Oxidation of the nitrile group can occur, although it is less common than reduction. Strong oxidizing agents can potentially convert the nitrile to other functional groups. A well-known reaction is the Radziszewski reaction, where nitriles are hydrolyzed to amides in the presence of hydrogen peroxide under basic conditions. thieme-connect.de The cyanide ion itself is a reductant and can be oxidized by strong agents like molecular chlorine or hydrogen peroxide. wikipedia.org Given the presence of the electron-withdrawing acyl group, the nitrile in Acetamide, 2-chloro-N-cyano- would be expected to be somewhat deactivated towards electrophilic attack but can still participate in nucleophilic additions that can be considered redox processes.

    Reaction Mechanisms and Intermediate Characterization

    Understanding the reaction mechanisms and the intermediates involved is key to predicting and controlling the chemical behavior of Acetamide, 2-chloro-N-cyano-.

    Detailed mechanistic studies, particularly through computational chemistry, provide insight into the energetics of reaction pathways.

    For the formation of protonated cyanoacetamide, a potential energy surface has been explored computationally. aanda.orgnih.govaanda.org The reaction between protonated hydroxylamine (B1172632) and cyanoacetaldehyde to form protonated cyanoacetamide proceeds through several intermediates and transition states. nih.gov For example, the isomerization of N-protonated cyanoacetamide to the more stable O-protonated isomer occurs via a transition state (TS3) that is energetically accessible. nih.gov

    Table 2: Key Energetic Features in the Formation of Protonated Cyanoacetamide

    SpeciesDescriptionRelative Energy (kcal/mol)
    ReactantsNH₃OH⁺ + CNCH₂CHO0.0
    TS1First transition state for H-migration+1.5
    I2Intermediate species-
    TS2Transition state for N-C bond formation+25.3
    N-prot CAH⁺N-protonated cyanoacetamide-
    TS3Transition state for isomerization-13.9
    O-prot CAH⁺O-protonated cyanoacetamide-

    Data from computational studies at the CCSD(T) level of theory. nih.govaanda.org Energies are relative to the initial reactants.

    In radical reactions of N-acylcyanamides, the initial step often involves the generation of a radical which then undergoes cyclization. nih.govacs.org For example, an alkyl radical can add to the nitrile group in a 5- or 6-exo-dig cyclization, forming an amide-iminyl radical intermediate, which then participates in further reactions to build complex heterocyclic scaffolds. acs.orgnih.gov The characterization of these transient radical intermediates and the associated transition states is crucial for understanding the regioselectivity and stereoselectivity of these complex transformations.

    Role of Iminol Tautomerism in Amide Reactivity

    Amide-iminol tautomerism is a fundamental concept in the chemistry of amides, wherein the amide form exists in equilibrium with its iminol (or imidic acid) tautomer. For a generic amide, this equilibrium lies heavily towards the more stable amide form. However, the formation of the transient iminol species, even in low concentrations, can provide a crucial alternative reaction pathway.

    The equilibrium for Acetamide, 2-chloro-N-cyano- is shown below:

    Generated code

    In the case of the related compound, 2-cyanoacetamide (B1669375), computational studies have shown that the amide form is significantly more thermodynamically stable than the corresponding iminol tautomer by approximately 14.5 kcal/mol. researchgate.net Nevertheless, under certain reaction conditions, the iminol form is found to be the key reactive intermediate. researchgate.net

    For Acetamide, 2-chloro-N-cyano-, the presence of a strongly electron-withdrawing cyano group directly attached to the nitrogen atom has a profound electronic effect. This group significantly increases the acidity of the N-H proton, which could facilitate its removal and subsequent tautomerization. Conversely, the electron-withdrawing nature of the cyano group would also destabilize the adjacent C=N double bond of the iminol form.

    The significance of the iminol tautomer lies in its altered reactivity profile compared to the amide form:

    Nucleophilicity: The nitrogen atom in the amide form is generally non-nucleophilic due to resonance delocalization of its lone pair into the carbonyl group. In contrast, the iminol nitrogen is significantly more nucleophilic. tandfonline.com

    Electrophilicity: The iminol carbon, part of a C=N double bond, can act as an electrophile.

    Acidity/Basicity: The iminol's hydroxyl group is acidic and can be deprotonated, while the nitrogen atom is more basic than the amide nitrogen.

    In reactions such as N-chlorination of various amides, the mechanism is proposed to proceed through the formation of an iminol intermediate, which then reacts with the chlorinating agent. acs.org This suggests that for reactions involving the amide backbone of Acetamide, 2-chloro-N-cyano-, the iminol tautomer, despite its likely low equilibrium concentration, would be a key reactive intermediate.

    Solvent Effects and Reaction Pathway Divergence

    The reaction pathways of Acetamide, 2-chloro-N-cyano- are expected to be highly dependent on the solvent system and the reagents used. The molecule possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. The choice of solvent can selectively enhance reactivity at one of these sites, leading to different products.

    The primary reaction anticipated for this molecule is the nucleophilic substitution of the chloride ion. This reaction can proceed via different mechanisms, which are heavily influenced by the solvent's properties.

    Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents are capable of hydrogen bonding and can stabilize both cations and anions effectively. They can solvate the leaving chloride ion and any potential carbocationic intermediates, thereby favoring an Sₙ1-type mechanism. Furthermore, they can act as nucleophiles themselves (solvolysis) or participate in proton transfer steps that may be crucial for activating the substrate or nucleophile.

    Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants but cannot donate hydrogen bonds. They are effective at solvating cations but leave anions relatively "bare" and highly reactive. This environment strongly favors the bimolecular Sₙ2 mechanism for nucleophilic substitution at the α-carbon.

    Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are generally slower, especially if they involve charged species. Such solvents may be chosen to suppress side reactions or when using highly reactive, uncharged reagents.

    This divergence in reaction pathways based on the solvent and accompanying base is well-documented for analogous compounds. For instance, studies on the reactivity of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives demonstrate clear pathway divergence. researchgate.net

    Table 1: Illustrative Reaction Pathway Divergence in 2-Chloro-N-arylacetamides

    Reactant SystemSolventBase/CatalystIntermediate/ProductReaction TypeReference
    2-Chloro-N-arylacetamide + MercaptonicotinonitrileEthanolPiperidine (B6355638) (weak base)S-alkylated intermediateSₙ2 Substitution researchgate.net
    S-alkylated intermediate from aboveEthanolSodium Ethoxide (strong base)Cyclized Thieno[2,3-b]pyridineIntramolecular Condensation researchgate.net
    2-Cyanoacetamide + Phenacyl bromideEthanolTriethylamine (B128534)Butanamide derivativeSₙ2 Substitution
    Butanamide derivative from aboveDMFSodium CarbonateCyclized 2H-1,2-oxazineIntramolecular Cyclization

    This demonstrates that a weaker base like piperidine in ethanol simply facilitates the initial Sₙ2 substitution, allowing for the isolation of the intermediate. researchgate.net However, employing a stronger base like sodium ethoxide in the same solvent promotes a subsequent intramolecular cyclization, leading to a completely different final product. researchgate.net Similarly, the reaction of a cyanoacetamide derivative with a bromide can be controlled to yield a substitution product, which is then cyclized in a different solvent system (Ethanol vs. DMF) to form a new heterocyclic ring.

    For Acetamide, 2-chloro-N-cyano-, a similar divergence can be predicted. A strong base in a polar protic solvent could lead to complex reaction cascades, possibly involving the iminol tautomer, while neutral nucleophiles in polar aprotic solvents would likely favor direct Sₙ2 substitution at the α-carbon.

    Table 2: Predicted Solvent Effects on the Reactivity of Acetamide, 2-chloro-N-cyano-

    Solvent TypePropertiesPredicted Effect on Reaction Pathway
    Polar Protic (e.g., Ethanol, Methanol)H-bond donor, stabilizes ions- May favor Sₙ1-like substitution. - Can participate as a nucleophile (solvolysis). - Facilitates proton transfer for iminol tautomerism.
    Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)H-bond acceptor, stabilizes cations only- Strongly favors Sₙ2 substitution at the α-carbon. - Enhances nucleophilicity of anionic reagents.
    Nonpolar (e.g., Toluene, Dichloromethane)Low dielectric constant, inert- Generally slows reactions involving charged species. - May be used to favor specific intramolecular reactions or prevent side reactions.

    Derivatization Strategies and Analogue Development of Acetamide, 2 Chloro N Cyano

    Synthesis of N-Substituted Acetamide (B32628) Derivatives with Cyano Functionality

    The core structure of Acetamide, 2-chloro-N-cyano- can be readily modified by introducing various substituents onto the nitrogen atom of the acetamide moiety. This approach allows for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

    Introduction of Aromatic and Heteroaromatic Substituents

    The synthesis of N-aryl and N-heteroaryl derivatives of 2-chloroacetamide (B119443) is a common strategy to introduce diverse functionalities. researchgate.netnih.gov This is typically achieved through the chloroacetylation of the corresponding aromatic or heteroaromatic amine. researchgate.net For instance, various substituted anilines can be reacted with chloroacetyl chloride to yield N-aryl-2-chloroacetamides. researchgate.netnih.gov This method has been used to prepare a range of derivatives, including those with methyl, methoxy (B1213986), chloro, bromo, iodo, acetyl, hydroxy, and cyano substituents on the phenyl ring. nih.gov

    The reaction of 2-chloro-N-cyanoacetamide with aromatic amines can also lead to the formation of more complex structures. For example, its reaction with aniline (B41778) in the presence of a base can lead to the formation of cyanoketene N,S-acetals. sapub.org

    Incorporation of Aliphatic and Cyclic Alkyl Groups

    Similar to the introduction of aromatic groups, aliphatic and cyclic alkyl moieties can be incorporated onto the acetamide nitrogen. The synthesis of N-alkyl-2-chloroacetamides can be achieved by reacting chloroacetyl chloride with various aliphatic amines. ijpsr.info This straightforward approach allows for the introduction of a wide array of alkyl chains and cyclic systems, thereby modifying the lipophilicity and steric properties of the parent compound.

    Design and Synthesis of Bridged and Fused Heterocyclic Systems

    The polyfunctional nature of Acetamide, 2-chloro-N-cyano- makes it an excellent precursor for the synthesis of a variety of bridged and fused heterocyclic compounds. tubitak.gov.trgoogle.com The reactive chloro and cyano groups, along with the active methylene (B1212753) group, can participate in various cyclization reactions. sapub.orgtubitak.gov.tr

    Formation of Thiazole (B1198619), Pyrrole (B145914), Pyrazole (B372694), and Thiophene Rings

    The inherent reactivity of the 2-chloro-N-cyanoacetamide scaffold lends itself to the construction of various five-membered heterocyclic rings.

    Thiazoles: Thiazole derivatives can be synthesized from 2-cyanoacetamide (B1669375) precursors through several routes. One common method involves the reaction with phenyl isothiocyanate to form an intermediate, which then undergoes heterocyclization with α-halocarbonyl compounds like chloroacetyl chloride or bromoacetone. sapub.orgsapub.orgsapub.org Another approach involves the reaction with elemental sulfur and phenyl isothiocyanate. nih.govpsu.edu

    Pyrroles: The synthesis of pyrrole derivatives can be achieved through the triethylamine-catalyzed alkylation of 2-cyanoacetamide with compounds like 2-chloroacetoacetate, followed by an intramolecular nucleophilic attack and dehydration. researchgate.netthieme-connect.com

    Pyrazoles: Pyrazole derivatives are often obtained from cyanoacetamide precursors through diazotization with a suitable diazonium salt to form a hydrazine (B178648) derivative, which can then be cyclized. sapub.org The reaction with hydrazine hydrate (B1144303) is also a common method for pyrazole formation. nih.govpsu.edu

    Thiophenes: Thiophene rings can be formed by reacting cyanoacetamide derivatives with elemental sulfur and a compound containing an active methylene group, such as malononitrile. sapub.orgnih.govpsu.edu The Gewald reaction, which involves the condensation of a ketone or aldehyde with 2-cyanoacetamide in the presence of a base and elemental sulfur, is a well-established method for synthesizing 2-aminothiophenes. researchgate.netthieme-connect.com

    Generation of Oxazine (B8389632), Pyridazine, and Quinazolinone Derivatives

    The versatility of Acetamide, 2-chloro-N-cyano- extends to the synthesis of six-membered heterocyclic systems.

    Oxazines: The synthesis of oxazine derivatives from cyanoacetamide precursors has been documented. For example, reaction with phenacyl bromide can yield an intermediate that is a precursor for oxazine synthesis. sapub.org Additionally, 6H-1,2-oxazines can react with various alkynes in the presence of a Lewis acid catalyst to form polyfunctionalized pyridines. mdpi.com

    Pyridazines: Pyridazine derivatives can be synthesized from intermediates derived from the reaction of 2-cyanoacetamide with phenacyl bromide. sapub.org

    Quinazolinones: Quinazolinone derivatives can be synthesized through multistep reactions. For example, 2-mercapto-3-phenylquinazolinone can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to yield both S-alkylated and N-alkylated products. nih.gov

    Preparation of Multifunctionalized Derivatives

    The strategic derivatization of Acetamide, 2-chloro-N-cyano- allows for the creation of molecules bearing multiple functional groups. These multifunctionalized derivatives are of interest for their potential applications in various fields of chemistry.

    The reaction of cyanoacetamide derivatives with carbon disulfide can lead to the formation of dithiol derivatives. sapub.org Furthermore, the reaction with phenyl isothiocyanate can produce non-isolable enaminonitrile intermediates which are key for further heterocyclization reactions. sapub.orgsapub.orgsapub.org These intermediates can react with various α-halocarbonyl compounds to afford a range of thiazole derivatives. sapub.orgsapub.orgsapub.org

    The synthesis of multifunctionalized derivatives often involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step. mdpi.com

    Orthogonal Protection and Deprotection Strategies

    In multi-step organic synthesis, orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others. wiley-vch.de This enables the sequential modification of different functional groups within a molecule without unintended side reactions. For a molecule like Acetamide, 2-chloro-N-cyano-, an orthogonal approach would involve the selective protection of either the amide or cyano group while chemical modifications are performed on the chloroacetyl moiety, or vice versa.

    The inherent chemical nature of Acetamide, 2-chloro-N-cyano- provides a degree of "de facto" orthogonality. The chloro group is readily displaced by a wide range of nucleophiles (such as amines, thiols, or phenoxides) under conditions that typically leave the amide and cyano functionalities intact. researchgate.netacs.orgresearchgate.net This differential reactivity is the most commonly exploited feature in the synthesis of its analogues.

    While the principles of orthogonal protection are well-established, with common protecting groups like Boc, Fmoc, and Dde used extensively in peptide and other organic syntheses, specific literature detailing the application of such protecting groups to Acetamide, 2-chloro-N-cyano- is not extensively documented. sigmaaldrich.com The development of a true orthogonal strategy would require protecting groups for the N-cyano or amide functions that are stable to the nucleophilic substitution conditions used to react the chloro group, and which can be removed under specific, non-interfering conditions. For instance, the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group, which is cleaved by hydrazine, offers orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups, illustrating the type of strategy that could be adapted. sigmaaldrich.com However, derivatization of this compound generally proceeds by leveraging the high reactivity of the C-Cl bond, bypassing the need for explicit protection of the other functional groups.

    Sequential and Parallel Synthesis Approaches

    The reactive chloroacetyl group makes Acetamide, 2-chloro-N-cyano- an ideal starting material for both sequential and parallel synthesis strategies to create libraries of new chemical entities.

    Sequential Synthesis involves the stepwise construction of a target molecule, where the product of one reaction becomes the substrate for the next. This approach is fundamental for creating complex structures where precise control over the introduction of each molecular fragment is required. For example, chloroacetamide derivatives are used as precursors where the chlorine atom is first substituted by a nucleophile, such as a thiol-containing heterocycle. acs.orgresearchgate.net The resulting intermediate can then undergo further reactions, such as condensation or cyclization, to yield more complex final products. acs.orgresearchgate.net A representative sequential synthesis is the reaction of a 2-chloro-N-arylacetamide with a substituted thione to form a thioether intermediate, which is subsequently cyclized under basic conditions to afford thienopyridine derivatives. acs.org

    Parallel Synthesis enables the rapid generation of a large number of compounds by reacting a common intermediate with a diverse set of building blocks in an array of separate reaction vessels. This methodology is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR). The modular nature of synthesizing analogues from chloroacetamides lends itself well to this approach. A library of analogues can be efficiently assembled by reacting Acetamide, 2-chloro-N-cyano- with a collection of diverse nucleophiles, such as various amines, thiols, or phenols. mdpi.com This strategy allows for the systematic modification of the R-group to explore its impact on the biological or chemical properties of the resulting analogues.

    Below is a table illustrating a conceptual parallel synthesis approach starting from Acetamide, 2-chloro-N-cyano-.

    Reaction VesselNucleophile (R-XH)Resulting Analogue Structure
    1Phenol
    2Aniline
    3Thiophenol
    4Piperidine (B6355638)
    ...nRn-XH

    This table is a conceptual representation of a parallel synthesis workflow.

    Structure-Reactivity and Structure-Function Relationship Studies in Analogues

    The systematic modification of the Acetamide, 2-chloro-N-cyano- scaffold and the subsequent study of its analogues are crucial for understanding how chemical structure correlates with reactivity and biological function.

    Structure-Reactivity Relationships (SRR) investigate how structural modifications influence a molecule's chemical behavior. In analogues of cyanoacetamides, the electronic nature of substituents plays a significant role. For instance, in related phenylethylacetamide derivatives, the introduction of electron-donating groups like methoxy can enhance solubility but may decrease the electrophilicity of other parts of the molecule. Conversely, the presence of strong electron-withdrawing groups, such as a nitro group on an aromatic ring, can enhance the electrophilicity and reactivity of the molecule toward nucleophiles. Bulky substituents can also impact reactivity by introducing steric hindrance, while also affecting physical properties like crystallinity.

    Structure-Function Relationships (SAR) are fundamental to drug discovery and materials science, linking specific structural features of a molecule to its biological activity or function. Studies on analogues of chloroacetamides have provided valuable SAR data.

    A study on N-(substituted phenyl)-2-chloroacetamides revealed key relationships between the substituent on the phenyl ring and antimicrobial activity. nih.gov Physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (LogP) were found to be important predictors of biological activity. nih.gov

    Table 1: SAR Findings for Antimicrobial N-(substituted phenyl)-2-chloroacetamides

    Analogue Substituent (at para-position) TPSA (Ų) Activity Insight Reference
    -H 29.10 Baseline nih.gov
    -COCH3 46.17 Favorable for high permeability nih.gov
    -OH 49.33 Favorable for high permeability, lowest lipophilicity nih.gov
    -CN 52.89 Favorable for high permeability nih.gov
    -Br 29.10 Highest lipophilicity nih.gov

    Data derived from a QSAR study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

    In another example, a library of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues was synthesized and evaluated as inhibitors of SLACK potassium channels. mdpi.com This study demonstrated a clear preference for certain substituents and substitution patterns on the aryl ring to achieve high potency.

    Table 2: SAR of Eastern Ring Analogues as SLACK Channel Inhibitors

    Analogue Substituent Position Potency (IC50 in µM) SAR Observation Reference
    -F (Hit compound) 2 0.8 Baseline hit mdpi.com
    -Cl 2 0.6 Improved potency mdpi.com
    -Cl 4 0.6 Improved potency mdpi.com
    -CF3 4 0.7 Improved potency mdpi.com
    -Me 2 1.3 Reduced potency mdpi.com
    -Me 3 1.3 Reduced potency mdpi.com
    -Me 4 1.3 Reduced potency mdpi.com
    -CN 2 0.8 Similar potency to hit mdpi.com
    -CN 4 0.8 Similar potency to hit mdpi.com

    Data derived from a structure-activity relationship study on SLACK potassium channel inhibitors. mdpi.com

    These studies on related chloroacetamide and cyanoacetamide structures underscore the importance of systematic derivatization. The findings guide the rational design of new analogues of Acetamide, 2-chloro-N-cyano- with potentially tailored reactivity and optimized biological or functional profiles.

    Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Acetamide, 2 Chloro N Cyano and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including "Acetamide, 2-chloro-N-cyano-". Through the application of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.

    One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of hydrogen and carbon atoms within the "Acetamide, 2-chloro-N-cyano-" molecule.

    The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons present. The protons of the chloromethyl group (Cl-CH₂-) would likely appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom and the amide group. For comparison, the alkyl protons in 2-chloroacetamide (B119443) (ClCH₂CONH₂) show a signal at approximately 4.02 ppm. vaia.com The N-H proton of the amide group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In 2-chloroacetamide, the two amide protons are non-equivalent due to restricted rotation around the C-N bond and resonate at 7.35 and 7.60 ppm. vaia.com

    The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm, similar to what is observed in other acetamides. acs.org The carbon of the chloromethyl group (Cl-CH₂) would appear at a higher field compared to the carbonyl carbon. For instance, the chlorinated CH₂ in a related chloroacetamide derivative has a chemical shift of around 45.3 ppm. The cyano group's carbon (-C≡N) is also characteristic and is expected to have a chemical shift in the range of 115-120 ppm. acs.orgvulcanchem.com

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide (B32628), 2-chloro-N-cyano-

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Cl-CH₂-~ 4.0~ 45
    -C(O)--~ 165
    -NH-Broad, ~ 7-8-
    -C≡N-~ 117

    Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

    Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms in "Acetamide, 2-chloro-N-cyano-".

    COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of "Acetamide, 2-chloro-N-cyano-", a COSY spectrum would be expected to show a correlation between the N-H proton and the protons of any alkyl groups attached to the nitrogen, if present in derivatives. For the parent compound, significant COSY correlations are not expected due to the presence of isolated spin systems.

    HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu For "Acetamide, 2-chloro-N-cyano-", it would show a cross-peak connecting the signal of the chloromethyl protons (Cl-CH₂-) to the signal of the chloromethyl carbon. This is a powerful tool for unambiguously assigning the carbon signals.

    HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.edu HMBC is crucial for piecing together the molecular structure. For "Acetamide, 2-chloro-N-cyano-", key HMBC correlations would be expected between:

    The chloromethyl protons (Cl-CH₂-) and the carbonyl carbon (-C(O)-).

    The N-H proton and the carbonyl carbon (-C(O)-).

    The N-H proton and the cyano carbon (-C≡N).

    These correlations would definitively establish the connectivity of the chloroacetyl group to the N-cyano moiety.

    Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of "Acetamide, 2-chloro-N-cyano-" in its solid form, providing insights into both crystalline and amorphous states. emory.edupreprints.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which can provide valuable structural information. emory.edu

    By using techniques like Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. mdpi.com Cross-polarization (CP) can be employed to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant spins like ¹H. mdpi.com

    For "Acetamide, 2-chloro-N-cyano-", ssNMR could be used to:

    Determine the number of distinct molecules in the asymmetric unit of a crystal lattice by observing the splitting of signals.

    Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

    Study the molecular conformation and packing in the solid state.

    Differentiate between crystalline and amorphous phases.

    Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Determination

    Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

    High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of "Acetamide, 2-chloro-N-cyano-" (C₃H₃ClN₂O). The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula. For instance, in a related N-substituted cyanoacetamide, HRMS was used to confirm the molecular weight and fragmentation patterns.

    Table 2: Exact Mass Information for Acetamide, 2-chloro-N-cyano-

    Molecular Formula Calculated Monoisotopic Mass (Da)
    C₃H₃³⁵ClN₂O118.99064
    C₃H₃³⁷ClN₂O120.98769

    Note: The presence of chlorine results in a characteristic isotopic pattern in the mass spectrum, with the ratio of the M and M+2 peaks being approximately 3:1.

    Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This provides valuable information about the connectivity of the atoms within the molecule.

    For "Acetamide, 2-chloro-N-cyano-", an MS/MS experiment would involve selecting the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure. Common fragmentation pathways for N-monosubstituted cyanoacetamides have been studied and can provide a basis for predicting the fragmentation of the title compound. ceon.rsresearchgate.net

    Expected fragmentation patterns for "Acetamide, 2-chloro-N-cyano-" could include:

    Loss of a chlorine radical (•Cl) from the molecular ion.

    Cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of a [CH₂Cl]⁺ ion or a [M-CH₂Cl]⁺ fragment.

    Cleavage of the N-C(O) bond , resulting in fragments corresponding to the chloroacetyl group and the N-cyano moiety.

    Loss of the cyano group (•CN) .

    The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the identity of "Acetamide, 2-chloro-N-cyano-".

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and the identification of volatile impurities in samples of "Acetamide, 2-chloro-N-cyano-". This method is particularly adept at separating volatile and thermally stable compounds, making it suitable for haloacetamides. nih.govnih.gov The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature that can be used for identification under specific analytical conditions.

    Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight of the compound and a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecular ion into smaller, stable charged fragments.

    For "Acetamide, 2-chloro-N-cyano-", the presence of a chlorine atom is a key distinguishing feature in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where a pair of peaks separated by two m/z units with a 3:1 intensity ratio is observed. wpmucdn.com

    α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

    McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

    Loss of functional groups: Cleavage of the C-Cl bond or the cyano group.

    The table below outlines potential key fragments and their corresponding m/z values, which would be crucial for the structural confirmation of "Acetamide, 2-chloro-N-cyano-" by GC-MS.

    Potential Fragment Structure Expected m/z Notes
    Molecular Ion[C₃H₃ClN₂O]⁺118/120Exhibits the characteristic 3:1 isotopic pattern for chlorine.
    Loss of Chlorine[C₃H₃N₂O]⁺83Resulting from the cleavage of the C-Cl bond.
    Acylium Ion[C₂H₂ClO]⁺77/79Formed by cleavage of the N-C(O) bond, shows chlorine isotope pattern.
    Cyano-containing fragment[CH₂CN]⁺40Resulting from cleavage around the amide functionality.

    It is important to note that the thermal lability of some nitrogenous compounds can be a challenge in GC-MS analysis. nih.gov Therefore, optimizing the injector temperature is crucial to prevent degradation of the analyte before it reaches the detector. nih.gov Techniques such as programmable temperature vaporiser injectors can minimize this issue. nih.gov

    Vibrational Spectroscopic Techniques for Functional Group Identification

    Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique spectral fingerprint.

    FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, corresponding to their vibrational modes (stretching, bending, etc.). For "Acetamide, 2-chloro-N-cyano-", the key functional groups—amide, chloroalkane, and nitrile—each produce distinct absorption bands. copbela.orginstanano.com

    The analysis of related compounds provides a strong basis for assigning the expected IR absorption bands for "Acetamide, 2-chloro-N-cyano-". researchgate.netwiley.commsu.edu The table below summarizes these characteristic frequencies.

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    N-H (Amide)Stretching3350 - 3150Medium
    C≡N (Nitrile)Stretching2260 - 2220Medium, Sharp
    C=O (Amide I)Stretching1700 - 1650Strong
    N-H (Amide II)Bending1650 - 1550Medium
    C-N (Amide)Stretching1400 - 1200Medium
    C-Cl (Chloroalkane)Stretching800 - 600Strong

    The N-H stretching frequency can be influenced by hydrogen bonding; a broader band at a lower wavenumber suggests the presence of intermolecular hydrogen bonding. The C=O stretching (Amide I band) is typically one of the most intense peaks in the spectrum. The C≡N stretch, while of medium intensity, is particularly diagnostic due to its appearance in a relatively uncongested region of the spectrum. copbela.org

    Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals, while they may be weak or absent in the FT-IR spectrum.

    For "Acetamide, 2-chloro-N-cyano-", Raman spectroscopy is particularly useful for observing the C≡N and C-Cl stretching vibrations. acs.orgresearchgate.net The nitrile group (C≡N) typically gives rise to a sharp and distinct Raman peak in the 2200-2300 cm⁻¹ region. researchgate.net The position of this peak is sensitive to the electronic environment, including solvent polarity and hydrogen bonding. researchgate.net

    The table below outlines the expected Raman active modes for "Acetamide, 2-chloro-N-cyano-".

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
    C-H (Aliphatic)Stretching3000 - 2850Strong
    C≡N (Nitrile)Stretching2260 - 2220Medium to Strong, Sharp
    C=O (Amide I)Stretching1700 - 1650Medium
    C-CStretching1200 - 800Medium
    C-ClStretching800 - 600Strong

    The complementary nature of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational characteristics of "Acetamide, 2-chloro-N-cyano-", aiding in its unambiguous identification and structural confirmation.

    X-ray Crystallographic Analysis for Three-Dimensional Solid-State Structure Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. benthamdirect.comum.edu.mt By diffracting a beam of X-rays off a single crystal, a pattern of reflections is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. From this map, the exact positions of atoms, and thus bond lengths, bond angles, and torsional angles, can be determined with high precision.

    While a crystal structure for "Acetamide, 2-chloro-N-cyano-" has not been reported, extensive crystallographic data for related acetamides provide a basis for predicting its solid-state structure. nih.govresearchgate.net The molecule is expected to exhibit specific geometric parameters characteristic of its constituent functional groups.

    The table below presents expected bond lengths and angles for "Acetamide, 2-chloro-N-cyano-", based on data from similar structurally characterized compounds.

    Bond Expected Length (Å) Angle **Expected Value (°) **
    C-Cl1.75 - 1.80O=C-N~122
    C=O1.22 - 1.25C-C=O~120
    C-N (amide)1.32 - 1.35C-C-Cl~110
    C-C1.50 - 1.54C-N-C (cyano)~118
    C≡N1.13 - 1.16

    The conformation of the molecule, particularly the dihedral angles between the planar amide group and the substituent groups, will be a key feature revealed by X-ray diffraction. The planarity of the acetamide group is a common feature, with the attached atoms deviating only slightly from this plane.

    The way molecules pack in a crystal is governed by a network of intermolecular interactions. For "Acetamide, 2-chloro-N-cyano-", several types of non-covalent interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

    Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O hydrogen bonds will be a dominant feature in the crystal packing, linking molecules into chains or more complex networks. nih.govresearchgate.net In some cases, the chlorine atom can also act as a weak hydrogen bond acceptor in C-H···Cl interactions. researchgate.net

    Dipole-Dipole Interactions: The highly polar cyano group can participate in strong dipole-dipole interactions. Antiparallel arrangements of cyano groups are often observed in crystal structures, which helps to stabilize the packing. nih.gov

    Halogen Bonding: The chlorine atom has a region of positive electrostatic potential on its outer surface (a σ-hole), which can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the cyano group. This type of interaction, known as a C-Cl···N halogen bond, could be a significant structure-directing force. nih.govacs.org

    The interplay of these various intermolecular forces will ultimately determine the final three-dimensional supramolecular architecture of "Acetamide, 2-chloro-N-cyano-" in the solid state.

    Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

    Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

    For Acetamide, 2-chloro-N-cyano-, the key functional groups—the chloro atom, the cyano group, the carbonyl oxygen, and the amide hydrogen—are all expected to be significantly involved in intermolecular interactions. Analysis of structurally similar compounds reveals the typical contributions of these interactions.

    Detailed Research Findings:

    Hirshfeld surface analyses performed on related chloroacetamide and cyanoacetamide derivatives consistently highlight the importance of hydrogen bonds and other close contacts in stabilizing the crystal packing. eurjchem.comiucr.org The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

    The analysis typically reveals the following key contacts for molecules containing these functional groups:

    H···H Contacts: These are generally the most abundant interactions on the Hirshfeld surface, often comprising a large percentage of the total surface area. iucr.org

    O···H and N···H Contacts: These represent conventional and unconventional hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the cyano nitrogen can act as acceptors. These appear as sharp, distinct spikes in the fingerprint plots, indicative of their directional and specific nature. acs.org

    C···H Contacts: These weak interactions, often involving the π-system of the cyano group, also play a role in stabilizing the crystal structure. acs.orgresearchgate.net

    The following table summarizes the percentage contributions of various intermolecular contacts observed in representative chloro- and cyano-substituted acetamide derivatives, which can be considered indicative for Acetamide, 2-chloro-N-cyano-.

    Intermolecular ContactTypical Percentage Contribution (%)Reference
    H···H21 - 37 iucr.orgacs.org
    Cl···H / H···Cl~18 iucr.org
    O···H / H···O11 - 12 iucr.orgacs.org
    C···H / H···C11 - 20 iucr.orgacs.org
    N···H / H···N~10 - 14 iucr.orgacs.org
    Cl···CVariable eurjchem.com
    Cl···ClVariable eurjchem.com

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for identifying the presence of chromophores—parts of a molecule responsible for its color—and analyzing electronic conjugation.

    The structure of Acetamide, 2-chloro-N-cyano- contains several chromophoric groups: the carbonyl group (C=O) and the cyano group (C≡N). These groups possess non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π-electrons in the double and triple bonds. Consequently, the molecule is expected to exhibit two primary types of electronic transitions in the UV region:

    n → π* Transitions: These involve the excitation of a non-bonding electron (from the carbonyl oxygen or cyano nitrogen) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths but have a low molar absorptivity (ε). uomustansiriyah.edu.iq

    π → π* Transitions: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It requires more energy, thus occurring at shorter wavelengths, and is characterized by a high molar absorptivity (ε). uomustansiriyah.edu.iq

    Detailed Research Findings:

    Studies on related acetamide derivatives confirm these expectations. For example, the UV-Vis spectra of N-(substituted phenyl)-2-chloroacetamides have been recorded in various solvents to analyze the effect of the environment on electronic transitions. researchgate.net The position of the absorption maximum (λ_max) is often influenced by solvent polarity. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq Conversely, π → π* transitions often undergo a bathochromic (red) shift to longer wavelengths in polar solvents. uomustansiriyah.edu.iq

    Research on other cyanoacetamide derivatives has also utilized UV-Vis spectroscopy to characterize the electronic properties and charge transfer within the molecules. tandfonline.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies often complements the experimental UV-Vis data.

    The following table presents the expected electronic transitions and their approximate absorption maxima (λ_max) for Acetamide, 2-chloro-N-cyano-, based on data from analogous compounds.

    Electronic TransitionAssociated Functional Group(s)Expected λ_max Range (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
    n → σC-Cl, C-N150 - 250Low uomustansiriyah.edu.iq
    π → πC=O, C≡N~200 - 250High (1,000 - 10,000) uomustansiriyah.edu.iq
    n → π*C=O, C≡N~250 - 350Low (10 - 100) uomustansiriyah.edu.iq

    Computational and Theoretical Investigations of Acetamide, 2 Chloro N Cyano

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Acetamide (B32628), 2-chloro-N-cyano-, these calculations reveal details about its geometry, stability, and electronic distribution.

    Density Functional Theory (DFT) for Ground State Geometries and Energies

    Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and ground state energy of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the three-dimensional arrangement of atoms in Acetamide, 2-chloro-N-cyano- with high accuracy. bohrium.comtandfonline.com These calculations are essential for obtaining a stable molecular structure, which is the starting point for further analysis. The optimized geometry provides key structural parameters.

    Table 1: Representative Calculated Geometrical Parameters for Acetamide, 2-chloro-N-cyano- using DFT

    ParameterBond/AngleCalculated Value
    Bond LengthC-Cl1.78 Å
    C=O1.22 Å
    N-C(N)1.35 Å
    C≡N1.16 Å
    Bond AngleCl-C-C112.5°
    O=C-N123.0°
    C-N-C(N)120.5°
    Dihedral AngleCl-C-C=O15.0°

    Note: The values in this table are representative and based on typical DFT calculations for similar chloro-cyano-acetamide derivatives. Actual values would be obtained from specific calculations on the target molecule.

    Ab Initio Methods for High-Level Electronic Structure Description

    Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. arxiv.orgjlu.edu.cn Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous description of the electronic structure compared to DFT, albeit at a higher computational cost. arxiv.org For a molecule like Acetamide, 2-chloro-N-cyano-, ab initio calculations can be used to refine the understanding of its electronic energy and wavefunction, offering a benchmark for results obtained from DFT. These high-level calculations are particularly useful for studying systems where electron correlation effects are significant.

    Molecular Orbital Analysis (HOMO-LUMO) for Electronic Properties

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.orgnankai.edu.cn For Acetamide, 2-chloro-N-cyano-, the HOMO is expected to be localized on the atoms with higher electron density, such as the oxygen and nitrogen atoms, while the LUMO may be distributed over the cyano and carbonyl groups.

    Table 2: Representative Frontier Molecular Orbital Energies for Acetamide, 2-chloro-N-cyano-

    ParameterEnergy (eV)
    HOMO-7.5
    LUMO-1.2
    HOMO-LUMO Gap (ΔE)6.3

    Note: These values are illustrative and represent typical ranges observed in computational studies of related organic molecules. The precise values depend on the computational method and basis set used.

    Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

    To further elucidate the electronic characteristics and reactive behavior of Acetamide, 2-chloro-N-cyano-, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are employed.

    Mapping of Electrostatic Potential for Reactive Sites

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. doi.org The MEP map displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). For Acetamide, 2-chloro-N-cyano-, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen of the cyano group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might exhibit a positive potential, suggesting susceptibility to nucleophilic attack.

    Delocalization and Charge Transfer Interactions

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.defaccts.de By transforming the calculated wavefunction into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs), NBO analysis can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In Acetamide, 2-chloro-N-cyano-, significant delocalization interactions are expected, such as the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the amide bond. Analysis of these interactions provides insight into the molecule's electronic stability and the nature of its intramolecular bonding.

    Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Acetamide, 2-chloro-N-cyano-

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
    LP (1) Oσ* (C-N)2.5
    LP (1) Nπ* (C=O)55.8
    σ (C-Cl)σ* (C-C)1.8

    Note: The stabilization energy E(2) is a measure of the intensity of the donor-acceptor interaction. The values presented are representative of interactions found in similar amide systems.

    Prediction of Reactivity and Reaction Pathways

    The prediction of how Acetamide, 2-chloro-N-cyano- will behave in chemical reactions is a key area of computational investigation. By modeling reaction mechanisms, transition states, and energy barriers, a detailed picture of its chemical reactivity can be constructed.

    Computational Modeling of Reaction Mechanisms and Transition States

    Computational modeling is a fundamental tool for elucidating the step-by-step pathways of chemical reactions involving Acetamide, 2-chloro-N-cyano-. Methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. researchgate.net These models can predict the formation of intermediates and, crucially, the structure of transition states—the high-energy configurations that molecules must pass through during a chemical transformation. researchgate.netacs.org

    For instance, in nucleophilic substitution reactions, a common reaction type for chloroacetamides, computational models can detail the approach of a nucleophile, the breaking of the carbon-chlorine bond, and the formation of a new bond. The geometry and electronic structure of the transition state in such a reaction are critical for understanding its feasibility. DFT calculations, often using functionals like B3LYP, can provide valuable information on these transient species. researchgate.net The inclusion of dispersion corrections, such as the Grimme GD3 scheme, can further refine the accuracy of these models, especially for systems where non-covalent interactions are significant. researchgate.net

    Energy Barriers and Rate Constant Predictions for Transformations

    A significant outcome of computational modeling is the prediction of energy barriers, also known as activation energies. These barriers represent the minimum energy required for a reaction to occur and are directly related to the reaction rate. By calculating the energy difference between the reactants and the transition state, computational methods can estimate the height of this barrier. researchgate.netacs.org

    For example, the G3B3 composite procedure and double hybrid methods like B2-PLYPD have been used to calculate energy barriers for the chlorination of related amide compounds. researchgate.net These theoretical activation energies can then be used in conjunction with transition state theory to predict reaction rate constants. While direct experimental data for Acetamide, 2-chloro-N-cyano- is not available in the provided results, the methodologies are well-established. Kinetic models can be developed based on these predicted rate constants to simulate the behavior of the compound under various conditions. mountainscholar.org

    Conformational Analysis and Energetic Landscapes

    Molecules are not static entities; they can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis of Acetamide, 2-chloro-N-cyano- involves identifying its stable conformers and the energy differences between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net

    Theoretical calculations can map out the potential energy surface as a function of specific dihedral angles, revealing the energetic landscape of the molecule. researchgate.net This landscape shows the low-energy valleys corresponding to stable conformers and the energy hills that represent the barriers to interconversion. For similar molecules, theoretical methods have been used to determine the most stable conformers in different environments, such as in the gas phase or in various solvents. researchgate.net For instance, studies on related haloacetamides have shown that the relative stability of different rotamers can be influenced by the polarity of the solvent. researchgate.net

    Molecular Dynamics Simulations for Dynamic Behavior and Stability Studies

    While quantum mechanical calculations provide insights into static properties and reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of Acetamide, 2-chloro-N-cyano- over time. MD simulations model the motion of atoms and molecules based on classical mechanics, providing a "movie" of how the system evolves. researchgate.netnih.gov

    These simulations are particularly useful for understanding the stability of the compound in different environments, such as in aqueous solution or in complex biological systems. tandfonline.com By simulating the interactions of Acetamide, 2-chloro-N-cyano- with surrounding solvent molecules or biomolecules over nanoseconds or even longer, researchers can assess its conformational flexibility and stability. nih.gov Parameters such as the root-mean-square deviation (RMSD) can quantify the stability of the molecule's structure over the course of the simulation. Furthermore, MD simulations can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through a medium, providing insights into its transport properties. researchgate.net

    Applications in Synthetic Organic Chemistry

    Acetamide (B32628), 2-chloro-N-cyano- as a Versatile Building Block

    The unique structural features of "Acetamide, 2-chloro-N-cyano-" make it a valuable precursor and reagent in the synthesis of a wide array of organic molecules.

    Precursor in the Synthesis of Complex Organic Molecules

    "Acetamide, 2-chloro-N-cyano-" is frequently employed as a starting material for the construction of more complex molecular architectures, particularly heterocyclic compounds. The reactivity of its carbon-chlorine bond and the acidity of the adjacent methylene (B1212753) protons enable its participation in various cyclization and condensation reactions. For instance, it is a key component in the synthesis of substituted thiophenes, pyridines, and other nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science.

    Reagent for Functional Group Introduction and Modification

    This compound also functions as a reagent for the introduction of specific functional groups into organic molecules. The 2-chloro-N-cyanoacetamide moiety can be incorporated into various substrates through nucleophilic substitution reactions, where the chlorine atom is displaced. Furthermore, the cyano and amide groups can undergo a variety of transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration.

    Participation in Multi-Component Reactions (MCRs)

    Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. "Acetamide, 2-chloro-N-cyano-" has demonstrated significant utility in this area.

    Development of Novel Synthetic Sequences and Methodologies

    The unique reactivity profile of "Acetamide, 2-chloro-N-cyano-" has spurred the development of novel synthetic methodologies. Chemists have leveraged its properties to design new tandem and domino reaction sequences, expanding the toolkit of synthetic organic chemistry. These innovative approaches often lead to the discovery of new chemical transformations and provide access to previously unattainable molecular structures.

    Role in the Synthesis of Agrochemical Intermediates (Academic Research Focus)

    In the academic research landscape, "Acetamide, 2-chloro-N-cyano-" has been investigated for its role as an intermediate in the synthesis of potential agrochemicals. The heterocyclic and polyfunctionalized compounds derived from this building block are of significant interest for their potential as herbicides, fungicides, and insecticides. Research in this area often involves the synthesis of libraries of novel compounds starting from "Acetamide, 2-chloro-N-cyano-" followed by screening for biological activity. This exploratory research is crucial for the identification of new lead compounds for the development of next-generation crop protection agents.

    Contribution to Materials Science and Polymer Chemistry (Academic Research Focus)

    The reactive functional groups of Acetamide, 2-chloro-N-cyano- also lend themselves to applications in materials science and polymer chemistry, primarily in an academic research context. The interest lies in creating novel polymers and functional materials with tailored properties.

    Monomer or Intermediate in Polymer Synthesis

    While extensive industrial use of Acetamide, 2-chloro-N-cyano- as a monomer is not widely documented, its structural features suggest its potential as a monomer or a key intermediate in polymerization reactions. The cyano group can participate in polymerization, and the chloroacetamide moiety offers a site for grafting or post-polymerization modification.

    Cyanoacetamide itself is utilized in the production of certain polymers and resins, where it can be incorporated to enhance mechanical properties and stability. multichemindia.com Derivatives of chloroacetamide have also been used as reagents for polymer modification. umich.edu The presence of both a polymerizable group (cyano) and a reactive site for further functionalization (the C-Cl bond) in Acetamide, 2-chloro-N-cyano- makes it an interesting candidate for the synthesis of specialty polymers. For example, it could theoretically be used to create polymers with pendant chloroacetamide groups, which could then be used to attach other molecules, such as crosslinkers or bioactive agents.

    Development of Functional Materials with Tunable Properties

    The development of functional materials with specific, tunable properties is a major goal in materials science. The reactivity of Acetamide, 2-chloro-N-cyano- allows for its incorporation into material structures to impart desired functionalities. For instance, the cyano groups are known to influence the electronic and optical properties of materials.

    Cyanoacetamide derivatives are used as building blocks for synthesizing heterocyclic compounds that can have applications in materials science, such as in the creation of dyes and functional organic materials. multichemindia.com The ability of the chloroacetamide group to undergo nucleophilic substitution allows for the covalent attachment of these molecules to surfaces or into polymer matrices, thus creating functionalized materials. This could be exploited, for example, to develop materials with specific surface properties or with the ability to release active substances in a controlled manner. While direct research on Acetamide, 2-chloro-N-cyano- for these applications is limited, the principles derived from the study of related cyanoacetamide and chloroacetamide compounds suggest a rich field for future academic exploration. chemimpex.com

    Future Research Directions and Unexplored Avenues for Acetamide, 2 Chloro N Cyano

    Development of Asymmetric Synthetic Routes

    The presence of a stereocenter at the α-position of Acetamide (B32628), 2-chloro-N-cyano- makes the development of asymmetric synthetic routes a paramount objective for accessing enantiomerically enriched forms of this compound and its derivatives. Enantioenriched α-haloamides are valuable precursors for a variety of chiral molecules used in the pharmaceutical and agrochemical industries. nih.gov

    A highly promising approach is the use of photoenzymatic catalysis. Recent breakthroughs have demonstrated the evolution of flavin-dependent "ene"-reductases to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides in high yield and with excellent stereoselectivity. nih.govnovartis.comprinceton.edu This method, which relies on the precise control of molecular orientation within a protein's active site, could be adapted for the asymmetric synthesis of Acetamide, 2-chloro-N-cyano-. nih.gov Furthermore, the integration of machine learning and protein engineering has been shown to enhance the yield, enantioselectivity, and chemoselectivity of such photoenzymatic reactions, offering a powerful tool for optimizing the synthesis of this target molecule. acs.org

    Organocatalysis also presents a viable strategy. Chiral Brønsted acids have been successfully employed in the asymmetric protonation of catalytically generated prochiral chloroenamines to synthesize chiral vicinal chloroamines. d-nb.infost-andrews.ac.uk This methodology could potentially be applied to create the chiral center in Acetamide, 2-chloro-N-cyano-. Additionally, N-heterocyclic carbene (NHC) catalysis has been used to synthesize chiral α-chloroacids and could be explored for this system as well. d-nb.inforesearchgate.net

    Table 1: Potential Asymmetric Synthetic Strategies for Acetamide, 2-chloro-N-cyano-
    MethodologyKey FeaturesPotential AdvantagesReference
    Photoenzymatic CatalysisUse of evolved flavin-dependent "ene"-reductases.High yield and excellent enantioselectivity. nih.govnovartis.comprinceton.edu
    OrganocatalysisChiral Brønsted acids or N-heterocyclic carbenes.Metal-free conditions, access to diverse chiral products. d-nb.infost-andrews.ac.ukresearchgate.net
    Chiral Halonium Salt CatalysisMannich-type reactions with chiral halonium salts.Construction of contiguous stereogenic centers. beilstein-journals.org

    Investigation of Photochemical and Electrochemical Transformations

    The unique electronic properties of the chloro and cyano functionalities in Acetamide, 2-chloro-N-cyano- suggest that photochemical and electrochemical methods could unlock novel reaction pathways.

    Photochemical approaches are particularly intriguing. The cyano group is a known chromophore, and its excitation could lead to various transformations. researchgate.net For instance, photoinduced oxygen transfer has been observed in 2-cyanopyridine (B140075) N-oxide, suggesting that irradiation of Acetamide, 2-chloro-N-cyano- could potentially lead to cleavage or rearrangement reactions. rsc.org Furthermore, photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including cyanation reactions, and could be explored for functionalizing this molecule. researchgate.net

    Electrochemical methods offer another promising avenue for selective transformations. The electrochemical reduction of N-haloamides has been shown to generate amide radicals, which are versatile synthetic intermediates. cdnsciencepub.com These radicals can participate in intermolecular additions to olefins or intramolecular hydrogen abstraction. In the context of Acetamide, 2-chloro-N-cyano-, electrochemical reduction could potentially generate an α-amido radical that could be trapped by various radical acceptors. The electrochemical reduction of the C-Cl bond is also a well-established process and could be used to generate a carbanion for subsequent reactions. cdnsciencepub.comresearchgate.net Recent developments in electroreductive cross-electrophile coupling reactions, particularly those catalyzed by nickel, open up possibilities for forming new carbon-carbon bonds at the α-position. acs.orgacs.org

    Advanced Catalysis for Selective Transformations

    The presence of both a C-Cl bond and an N-CN group provides two distinct handles for advanced catalytic transformations, enabling the selective synthesis of a wide array of derivatives.

    Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be readily applied to Acetamide, 2-chloro-N-cyano-. The C-Cl bond can be activated by various transition metals, including palladium, nickel, and cobalt, to participate in reactions like Suzuki-Miyaura, Negishi, and Kumada couplings. thieme-connect.deresearchgate.net This would allow for the introduction of aryl, heteroaryl, and alkyl groups at the α-position. For example, palladium-catalyzed α-arylation of α-chloro amides with organoboron reagents has been well-documented. scispace.com Nickel-catalyzed reductive cross-coupling reactions also offer a powerful method for C-N bond formation between N-chloroamides and aryl halides. rsc.org

    The N-cyanoamide moiety also offers opportunities for catalytic manipulation. Transition metal catalysts, including those based on nickel, iron, and iridium, have been used for the co-cyclization of cyanamides with alkynes to form substituted pyridines. nih.gov Furthermore, the N-CN bond can be cleaved under metal-catalyzed or metal-free conditions, providing access to aminating reagents or enabling aminocyanation reactions. nih.gov

    Table 2: Potential Catalytic Transformations of Acetamide, 2-chloro-N-cyano-
    Functional GroupCatalytic ReactionPotential ProductsReference
    C-Cl BondSuzuki-Miyaura Cross-Coupling (Pd or Ni catalyst)α-Aryl-N-cyanoacetamides thieme-connect.descispace.com
    C-Cl BondNegishi Cross-Couplingα-Alkyl/Aryl-N-cyanoacetamides thieme-connect.de
    N-CN Group[2+2+2] Cycloaddition with Alkynes (Ni or Co catalyst)Substituted 2-aminopyridines nih.gov
    N-CN GroupN-CN Bond CleavageAminating reagents, aminocyanation products nih.gov

    Theoretical Predictions of Novel Reactivities and Derivatizations

    Computational chemistry and theoretical studies can provide invaluable insights into the reactivity of Acetamide, 2-chloro-N-cyano- and guide the design of new reactions and derivatizations. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, bond dissociation energies, and frontier molecular orbitals. mdpi.comnih.gov

    Such studies can help predict the most likely sites for nucleophilic or electrophilic attack, as well as the feasibility of various reaction pathways. For example, theoretical analysis of the reaction between CN radicals and ammonia (B1221849) has been used to understand the formation of cyanamide (B42294) in the interstellar medium. researchgate.netrsc.org Similar studies on Acetamide, 2-chloro-N-cyano- could elucidate its radical chemistry.

    Furthermore, computational modeling can be used to explore the mechanisms of potential catalytic cycles, such as those involved in cross-coupling or cyclization reactions. nih.gov This can help in the selection of appropriate catalysts and reaction conditions. Theoretical studies can also predict the stability of potential intermediates and products, aiding in the rational design of synthetic routes to novel derivatives. acs.orgljmu.ac.uk

    Integration with Automated Synthesis and Machine Learning for Reaction Discovery

    The exploration of the chemical space around Acetamide, 2-chloro-N-cyano- can be significantly accelerated by integrating automated synthesis platforms with machine learning algorithms. High-throughput experimentation (HTE) can be used to rapidly screen a wide range of catalysts, reagents, and reaction conditions for various transformations.

    The data generated from HTE can then be used to train machine learning models to predict reaction outcomes and identify optimal conditions. acs.orgresearchgate.net These predictive models can guide further experimentation, leading to the rapid discovery of novel and efficient synthetic methods. For instance, machine learning has been successfully applied in conjunction with protein engineering to enhance the performance of enzymes in photoenzymatic reactions. acs.org

    Q & A

    Basic Research Questions

    Q. What are the reliable synthetic protocols for preparing 2-chloro-N-cyano-acetamide, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of chloro-cyano acetamide derivatives typically involves multi-step nucleophilic substitutions. For example, substituting chloro or cyano groups onto an acetamide backbone requires controlled anhydrous conditions and catalysts like K2CO3. Evidence from analogous compounds (e.g., 2-chloro-N-phenylacetamide) suggests using alkylation agents (e.g., 2-chloro-N-methylacetamide) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products like unreacted acetamide intermediates.

    Q. Which purification techniques are most effective for isolating 2-chloro-N-cyano-acetamide from reaction mixtures?

    • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard for isolating polar intermediates. For crystalline derivatives, recrystallization using ethanol/water mixtures improves purity. Evidence from similar compounds highlights the importance of fractional distillation for volatile impurities and preparative HPLC for isolating stereoisomers .

    Q. How can structural characterization of 2-chloro-N-cyano-acetamide be performed to confirm its molecular configuration?

    • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify cyano (δ ~110–120 ppm) and chloroacetamide groups (δ ~3.8–4.2 ppm for CH2Cl). FTIR confirms C≡N stretches (~2200 cm<sup>−1</sup>) and amide bands (~1650 cm<sup>−1</sup>). Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation, as demonstrated for 2-chloro-N-phenylacetamide, where monoclinic crystal systems (space group Cc) were resolved with SHELXL .

    Advanced Research Questions

    Q. How can crystallographic data contradictions (e.g., twinning or centrosymmetric ambiguities) be resolved during structural refinement?

    • Methodological Answer : For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains. For enantiomer polarity, Flack’s x parameter is preferred over Rogers’ η, as it avoids false chirality assignments in near-centrosymmetric structures . WinGX suite integration with SHELX programs aids in visualizing and refining disordered components .

    Q. What computational methods are suitable for analyzing electronic properties and reactivity of 2-chloro-N-cyano-acetamide?

    • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps, Molecular Electrostatic Potential (MESP), and Fukui indices to predict nucleophilic/electrophilic sites. Evidence from similar acetamides shows cyano groups significantly lower LUMO energy, enhancing electrophilic reactivity .

    Q. How can mechanistic pathways for side reactions (e.g., hydrolysis of the cyano group) be investigated experimentally?

    • Methodological Answer : Isotopic labeling (<sup>15</sup>N or <sup>13</sup>C in the cyano group) paired with LC-MS tracks hydrolysis products. Kinetic studies under varying pH and temperature reveal activation energies. For example, acidic conditions hydrolyze cyano to carboxylic acid via an intermediate amide .

    Q. What safety protocols are critical when handling 2-chloro-N-cyano-acetamide, given limited toxicological data?

    • Methodological Answer : Treat as a suspected toxin: use fume hoods, nitrile gloves, and PPE. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity). Storage in inert atmospheres (N2) prevents degradation, as recommended for structurally related chloroacetamides .

    Data Contradiction Analysis

    Q. How to address discrepancies between theoretical and experimental bond lengths in the acetamide backbone?

    • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. Compare gas-phase DFT results with SC-XRD data. For example, C=O bond elongation in crystals may result from hydrogen bonding, observable via Hirshfeld surface analysis .

    Q. Why might NMR spectra show unexpected splitting patterns for the chloroacetamide moiety?

    • Methodological Answer : Dynamic effects like restricted rotation around the amide bond can cause signal splitting. Variable-temperature NMR (VT-NMR) confirms this: coalescence at higher temperatures simplifies splitting. For 2-chloro derivatives, coupling with adjacent cyano groups may also contribute .

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